tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, a bromomethyl substituent, and two fluorine atoms on a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a halogenation reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or carbonyl compounds.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of alcohols or carbonyl compounds.
Reduction: Formation of primary alcohols.
Scientific Research Applications
Tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and stability. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R)-2-(chloromethyl)-4,4-difluoropyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl (2R)-2-(hydroxymethyl)-4,4-difluoropyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of bromine.
Tert-butyl (2R)-2-(methyl)-4,4-difluoropyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of bromine
Uniqueness
The presence of the bromomethyl group in tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate makes it particularly reactive in nucleophilic substitution reactions, providing a versatile platform for further chemical modifications. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H16BrF2NO2 |
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Molecular Weight |
300.14 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-6-10(12,13)4-7(14)5-11/h7H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
UXTHOEXKBYNHLE-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@@H]1CBr)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CBr)(F)F |
Origin of Product |
United States |
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